molecular formula C37H51N9O10S B1681726 Semax CAS No. 80714-61-0

Semax

Cat. No.: B1681726
CAS No.: 80714-61-0
M. Wt: 813.9 g/mol
InChI Key: AFEHBIGDWIGTEH-AQRCPPRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Semax is a synthetic peptide that was first developed by Russian researchers in the 1980s . It is an analog of the adrenocorticotropic hormone (ACTH) fragment . The primary targets of this compound are neurotrophic factors in the central nervous system, namely Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) . These factors play a crucial role in the survival and growth of neurons, as well as in synaptic plasticity, which is important for learning and memory.

Mode of Action

This compound interacts with its targets to stimulate neural activity . It enhances the expression of genes related to the immune system . This compound also appears to impact serotonin, dopamine, and enkephalin signaling . These neurotransmitters are involved in various functions including mood regulation, reward, sleep, and pain perception.

Biochemical Pathways

This compound affects several biological processes and signaling pathways. It enhances the antigen presentation signaling pathway, intensifies the effect of ischemia on the interferon signaling pathways, and affects the processes for synthesizing immunoglobulins . This compound also influences the expression of genes that promote the formation and functioning of the vascular system .

Pharmacokinetics

It is known that this compound can cross the blood-brain barrier , which allows it to exert its effects directly on the central nervous system.

Result of Action

This compound has been shown to have neuroprotective effects. It protects the brain against ischemic stroke . This compound significantly increases the expression of the gene encoding the immunoglobulin heavy chain, highly affects cytokine, stress response, and ribosomal protein-encoding genes after occlusion . It also influences the expression of genes that regulate the activity of immune cells: macrophages, neutrophils, and lymphocytes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ACTH-like peptides in various regions of the brain can occur due to retrograde blood flow from the pituitary gland . .

Biochemical Analysis

Biochemical Properties

Semax interacts with various biomolecules, including neurotransmitters such as dopamine, serotonin, and norepinephrine . These interactions are crucial for mood, attention, and memory. This compound modulates these neurotransmitters, leading to increased brain activity and improved cognitive performance .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by affecting neurotransmission in the central nervous system . This compound enhances the expression of certain genes related to the immune and vascular systems , thereby influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves modulating neurotransmitters and enhancing memory and learning, reducing inflammation, protecting brain health, and combating oxidative stress to promote neuronal vitality . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term therapeutic effects . A comparative analysis of the temporal dynamics of the expression of certain genes has been carried out, showing that this compound significantly affects cytokine, stress response, and ribosomal protein-encoding genes after occlusion .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, intraperitoneal this compound administration at doses of 0.05 and 0.5 mg/kg was investigated in models of inescapable intermittent footshock stress and forced cold-water swim stress in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It enhances antigen presentation signaling pathway, intensifies the effect of ischemia on the interferon signaling pathways, and affects the processes for synthesizing immunoglobulins .

Transport and Distribution

This compound is commonly administered through a nasal spray, which presents numerous benefits such as simple usage, non-intrusiveness, and fast absorption . Nasal mucosa provides a drug delivery route that has high vascularity allowing this compound to efficiently enter the bloodstream rapidly .

Subcellular Localization

It is known that this compound can penetrate through the blood-brain barrier , suggesting that it may localize in the brain cells where it exerts its neuroprotective and cognitive-enhancing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Semax is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide.

    Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process is optimized for efficiency and yield, ensuring that the final product meets stringent quality standards. The peptide is then formulated into various delivery methods, such as nasal sprays and injections .

Chemical Reactions Analysis

Types of Reactions: Semax primarily undergoes hydrolysis and enzymatic degradation in the body. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Hydrolysis: Water and enzymes such as peptidases are involved in the hydrolysis of this compound.

    Enzymatic Degradation: Enzymes like proteases break down this compound into its constituent amino acids.

Major Products Formed: The major products formed from the degradation of this compound are its constituent amino acids, which are then utilized or excreted by the body .

Scientific Research Applications

Semax has a wide range of scientific research applications, including:

    Chemistry: Studied for its stability and interactions with other molecules.

    Biology: Investigated for its role in neurogenesis and synaptogenesis.

    Medicine: Used in the treatment of cognitive disorders, stroke recovery, and neuroprotection.

    Industry: Formulated into nootropic supplements and therapeutic agents

Comparison with Similar Compounds

    Selank: Another synthetic peptide with anxiolytic and cognitive-enhancing properties.

    Noopept: A nootropic compound known for its memory-enhancing effects.

    Cerebrolysin: A peptide-based drug used for neuroprotection and cognitive enhancement.

Uniqueness of Semax: this compound is unique in its ability to modulate multiple neurotransmitter systems and promote the release of brain-derived neurotrophic factor. This makes it particularly effective for cognitive enhancement and neuroprotection compared to other similar compounds .

Properties

IUPAC Name

(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H51N9O10S/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56)/t24-,25-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEHBIGDWIGTEH-AQRCPPRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51N9O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80714-61-0
Record name ACTH (4-7), pro-gly-pro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080714610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEMAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5FAL2585H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Semax
Reactant of Route 2
Reactant of Route 2
Semax
Reactant of Route 3
Reactant of Route 3
Semax
Reactant of Route 4
Reactant of Route 4
Semax
Reactant of Route 5
Reactant of Route 5
Semax
Reactant of Route 6
Reactant of Route 6
Semax
Customer
Q & A

Q1: How does Semax interact with its targets to exert its effects?

A1: While the precise mechanisms remain under investigation, research suggests this compound influences several cellular processes. It has been shown to bind specifically to cell membranes in the rat basal forebrain, an area crucial for learning and memory. [] This binding subsequently increases brain-derived neurotrophic factor (BDNF) protein levels, a key player in neuronal survival, growth, and synaptic plasticity. []

Q2: What are the downstream effects of increased BDNF levels mediated by this compound?

A2: Increased BDNF levels, particularly in the hippocampus, are linked to improved learning and memory formation. [] This effect is potentially associated with this compound's observed nootropic and neuroprotective properties. []

Q3: Does this compound influence other signaling pathways besides BDNF?

A3: Yes, research suggests this compound also impacts other pathways. For instance, it shows regulatory effects on the expression of neurotrophins and their receptors, such as nerve growth factor (NGF), neurotrophin-3 (NT-3), and their respective receptors (TrkA, TrkB, TrkC, p75). [] This modulation is particularly notable in the frontal cortex and hippocampus after ischemic events, contributing to its neuroprotective effects. []

Q4: What is the role of this compound in inflammatory processes following cerebral ischemia?

A4: Studies using a rat model of cerebral ischemia-reperfusion demonstrated that this compound could suppress the expression of pro-inflammatory genes, including Il1a, Il1b, Il6, Ccl3, and Cxcl2. [] This anti-inflammatory effect likely contributes to its neuroprotective properties in stroke models. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound, with the amino acid sequence Methionine-Glutamic acid-Histidine-Phenylalanine-Proline-Glycine-Proline, has a molecular formula of C37H55N9O9S and a molecular weight of 793.96 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not delve into detailed spectroscopic characterization of this compound. Further investigation would be needed to explore this aspect.

Q7: How stable is this compound under various conditions?

A7: While the research papers don't provide an exhaustive analysis of this compound stability, one study highlights the role of its C-terminal Pro-Gly-Pro tripeptide in resisting biodegradation. [] This suggests this compound might possess inherent stability against enzymatic breakdown.

Q8: Are there any formulation strategies to enhance this compound's stability or bioavailability?

A8: The provided research papers primarily focus on this compound's intranasal administration, suggesting this route offers favorable bioavailability. Further research is needed to explore alternative formulations and their impact on stability and delivery.

Q9: How long does this compound remain active in the body?

A9: Research suggests this compound demonstrates prolonged beneficial effects, with one study observing improved work efficiency in human operators 20-24 hours after intranasal administration. []

Q10: What preclinical models have been used to study the effects of this compound?

A10: Various animal models have been employed to investigate this compound, including:

  • Rodent models of cerebral ischemia: These models, such as transient middle cerebral artery occlusion (tMCAO), help understand this compound's neuroprotective effects in stroke. [, , , ]
  • Models of learning and memory: These often involve tasks like passive avoidance and conditioned reflexes to assess this compound's nootropic potential. [, , , ]
  • Models of depression and anxiety: Studies utilize paradigms like the Suok test and the Porsolt test to evaluate this compound's potential anxiolytic and antidepressant effects. []

Q11: Are there any clinical trials evaluating this compound's efficacy in humans?

A11: While the provided research papers mention this compound's successful use in treating patients with various CNS diseases, they lack details on specific clinical trials. [] More research is needed to ascertain its clinical efficacy and safety profile.

Q12: How does this compound compare to other nootropics or neuroprotective agents?

A12: Several studies compare this compound to other drugs like Piracetam, Oxyracetam, and Mexidol. [, ] While some investigations suggest a higher potency of this compound in certain models, direct head-to-head comparisons are limited, and further research is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.